Cas no 5835-98-3 (1,1-bis(4-chlorophenyl)prop-2-yn-1-ol)

1,1-bis(4-chlorophenyl)prop-2-yn-1-ol structure
5835-98-3 structure
Product Name:1,1-bis(4-chlorophenyl)prop-2-yn-1-ol
CAS No:5835-98-3
MF:C15H10Cl2O
MW:277.145302295685
CID:948394
PubChem ID:225156
Update Time:2025-04-19

1,1-bis(4-chlorophenyl)prop-2-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1,1-bis(4-chlorophenyl)prop-2-yn-1-ol
    • 1,1-bis(4-chlorophenyl)-2-propyn-1-ol
    • 1,1-di(p-C6H4Cl)propynol
    • 2-Propyn-1-ol,1-bis(p-chlorophenyl)-
    • A-(4-chlorophenyl)-
    • AC1L5DTY
    • AC1Q3NEK
    • A-ethynyl-
    • benzenemethanol, 4-chloro-
    • Compound 876
    • di(4-chlorophenyl)ethynylmethanol
    • HC*C-C(p-PhCl)2OH
    • HC2C(C6H4Cl-4)2OH
    • Mr 30
    • NSC14265
    • propargilyc alcohol
    • 5835-98-3
    • 1,1-Bis-(4-chlor-phenyl)-propinol
    • SCHEMBL612020
    • NSC44033
    • DB-421045
    • NSC-44033
    • Benzenemethanol, 4-chloro-.alpha.-(4-chlorophenyl)-.alpha.-ethynyl-
    • NSC-14265
    • DTXSID00279835
    • Inchi: 1S/C15H10Cl2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H
    • InChI Key: YZNQLDLXHVMJJA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C#C)(C1C=CC(=CC=1)Cl)O

Computed Properties

  • Exact Mass: 276.011
  • Monoisotopic Mass: 276.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.333
  • Boiling Point: 386.8°C at 760 mmHg
  • Flash Point: 145.7°C
  • Refractive Index: 1.625
  • PSA: 20.23
  • LogP: 3.86250
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